N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide
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Overview
Description
N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide is a complex organic compound featuring a furan ring, a phenyl group, and a thiophene ring within its structure
Mechanism of Action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in many pharmaceuticals . Compounds containing thiophene rings have been reported to possess a wide range of therapeutic properties . .
Mode of Action
The mode of action would depend on the specific targets of the compound. As mentioned, thiophene derivatives have diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific mode of action of this compound would need to be determined through experimental studies.
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of activities of thiophene derivatives, it could potentially affect multiple pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Thiophene derivatives are generally soluble in organic solvents , which could influence their absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a wide range of effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the solubility of thiophene derivatives in organic solvents could potentially be influenced by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan-3-ylmethyl and thiophen-2-yl ethyl groups. These groups are then coupled with the phenylbutanamide core through amide bond formation reactions. Common reagents used in these reactions include coupling agents like DMT/NMM/TsO or EDC, and the reactions are often carried out under microwave-assisted conditions to enhance efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or CrO₃ can be used to oxidize the furan ring.
Reduction: LiAlH₄ or NaBH₄ can be employed for the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidation of the furan ring can lead to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential use in drug discovery and development.
Medicine: The compound may have therapeutic properties that could be investigated for treating various diseases.
Industry: It can be utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)ethanamine
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
N-furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide
Uniqueness: N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide is unique due to its specific combination of furan, phenyl, and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2S/c1-2-20(18-7-4-3-5-8-18)21(23)22(15-17-11-13-24-16-17)12-10-19-9-6-14-25-19/h3-9,11,13-14,16,20H,2,10,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXZZIVBQBBJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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